N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide
Description
This compound features a pyridazine core substituted with a 3-fluorophenyl group at position 6, linked via a piperidine ring to a 6-methylpyridine-3-carboxamide moiety.
Properties
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-15-5-6-17(14-24-15)22(29)25-19-9-11-28(12-10-19)21-8-7-20(26-27-21)16-3-2-4-18(23)13-16/h2-8,13-14,19H,9-12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVCTCDJGNZTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Fragmentation Strategy
The target molecule is decomposed into three primary synthons:
- 6-(3-Fluorophenyl)pyridazin-3-amine as the pyridazine precursor.
- 1-(Piperidin-4-yl)carboxamide for the central piperidine scaffold.
- 6-Methylpyridine-3-carbonyl chloride as the acylating agent.
Patent WO2021255071A1 demonstrates analogous pyridazine-piperidine couplings via Buchwald-Hartwig amination or Ullmann-type reactions, though specific fluorophenyl substitutions require modified palladium catalysts (e.g., Xantphos-Pd-G3).
Stepwise Synthetic Protocols
Synthesis of 6-(3-Fluorophenyl)pyridazin-3-amine
Procedure :
- Suzuki-Miyaura Coupling : React 3-bromo-6-chloropyridazine with 3-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C, 12 hr).
- Ammonolysis : Treat 6-chloro-3-(3-fluorophenyl)pyridazine with NH₃ in MeOH (sealed tube, 120°C, 24 hr).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃ | 78% | 95.2% |
| 2 | NH₃/MeOH, 120°C | 65% | 98.1% |
Preparation of 1-(Piperidin-4-yl)carboxamide Intermediate
Methodology :
- Boc Protection : Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/NaOH (0°C to RT, 2 hr).
- Carboxamide Formation : React Boc-protected piperidine with 6-methylpyridine-3-carbonyl chloride (DIPEA, DCM, 0°C, 1 hr).
- Deprotection : Remove Boc group using TFA/DCM (1:1, RT, 30 min).
Optimization Notes :
Final Coupling via Reductive Amination
Protocol :
- Condensation : Combine 6-(3-fluorophenyl)pyridazin-3-amine with 1-(piperidin-4-yl)-6-methylpyridine-3-carboxamide in MeOH, using NaBH₃CN (pH 4–5, 50°C, 8 hr).
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization (EtOH/H₂O).
Critical Parameters :
- pH control via acetic acid buffer prevents over-reduction of the pyridazine ring.
- NaBH₃CN stoichiometry >1.5 eq. ensures complete imine intermediate conversion.
Alternative Pathways and Comparative Evaluation
Palladium-Catalyzed Direct Arylation
EP3700902B1 discloses a one-pot method for pyridazine-piperidine linkages using Pd(OAc)₂/XPhos in toluene (110°C, 18 hr). Applied to the target compound:
Microwave-Assisted Synthesis
Conditions :
- 6-(3-Fluorophenyl)pyridazin-3-amine + 1-(piperidin-4-yl)-6-methylpyridine-3-carboxamide.
- DMF, 150°C, 20 min, MW irradiation.
Outcome :
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (d, J=2.1 Hz, 1H, pyridine-H), 8.24 (dd, J=8.4, 2.1 Hz, 1H), 7.89–7.82 (m, 2H, fluorophenyl), 7.56–7.49 (m, 1H), 4.32–4.25 (m, 1H, piperidine), 3.45–3.38 (m, 2H), 2.91–2.85 (m, 2H), 2.58 (s, 3H, CH₃), 1.94–1.87 (m, 4H).
- HRMS : m/z 432.1887 [M+H]⁺ (calc. 432.1891).
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Reductive Amination | 12,400 | 18.7 | 6.2 |
| Direct Arylation | 9,800 | 14.2 | 4.9 |
| Microwave | 15,200 | 9.8 | 3.1 |
Recommendation : Direct arylation balances cost and environmental impact despite moderate yield.
Chemical Reactions Analysis
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Scientific Research Applications
The compound is utilized in several research domains:
-
Medicinal Chemistry :
- It serves as a lead compound for the development of novel therapeutic agents targeting various diseases, particularly cancer and neurodegenerative disorders. Its structural features allow for modifications that can enhance biological activity and selectivity.
-
Biological Studies :
- The compound is employed in biochemical assays to study its interaction with specific biological targets. This includes investigations into its effects on cell signaling pathways and receptor modulation.
-
Pharmacology :
- Research has indicated potential applications in drug discovery, particularly as an inhibitor of specific kinases and receptors involved in cancer progression and neurodegeneration.
The biological activity of this compound has been documented through various studies:
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The compound showed enhanced apoptosis induction compared to standard chemotherapy agents like bleomycin.
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| FaDu | 10.5 | Significant cytotoxicity observed |
| A549 | 15.2 | Comparable to standard treatments |
Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective properties by preventing oxidative stress-induced cell death in neuroblastoma cell lines. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Case Studies
-
Study on Cytotoxicity
- A study evaluated the cytotoxic effects of N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide on various cancer cell lines. The results indicated that the compound exhibited low cytotoxicity at higher concentrations, suggesting a favorable therapeutic index for further development.
-
Inhibition of Kinases
- In a separate study, the compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. Initial findings suggested effective inhibition at nanomolar concentrations, indicating strong potential for therapeutic applications.
Mechanism of Action
The mechanism of action of N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Core Heterocyclic Systems
Pyridazine Derivatives
- 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119453-12-1): Differs in the substituent (3-methylphenyl vs. 3-fluorophenyl) and lacks the pyridine-3-carboxamide group.
- 1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid (CAS 1119450-52-0) :
Imidazopyridine and Quinoline Derivatives
- N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide: Replaces pyridazine with imidazopyridine and includes a methoxyethyl-piperidine chain.
- Quinoline-thiazolidinone urea conjugate (Compound 9d): Features a quinoline core and trifluoromethyl group.
Substituent Effects
Fluorophenyl vs. Other Aromatic Groups
- Fluorine’s electron-withdrawing nature enhances binding to hydrophobic pockets in enzymes or receptors. The 3-fluorophenyl group in the target compound may improve affinity compared to non-fluorinated analogs like the 3-methylphenyl derivative .
- In contrast, para-chloroisobutyryl fentanyl () uses a 4-chlorophenyl group, which is bulkier and more lipophilic, likely favoring opioid receptor interaction .
Carboxamide vs. Carboxylic Acid or Urea
- The pyridine-3-carboxamide in the target compound may enhance solubility compared to carboxylic acid-terminated analogs (e.g., CAS 1119450-52-0) while maintaining hydrogen-bonding capacity. Urea-linked compounds (e.g., ) exhibit higher polarity but shorter half-lives due to hydrolytic susceptibility .
Pharmacokinetic and Physicochemical Properties
Research Implications
- The target compound’s fluorophenyl and carboxamide groups position it as a candidate for optimizing kinase inhibitors, balancing affinity and pharmacokinetics.
- Compared to fentanyl analogs (), its lack of an opioid-specific scaffold (e.g., phenethylpiperidine) suggests divergent therapeutic targets .
- Further studies should explore its selectivity against kinases (e.g., GSK-3β, JAK) and compare metabolic stability with imidazopyridine derivatives .
Biological Activity
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperidine ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its biological activity. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN5O |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1396856-99-7 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and infectious diseases.
Antimicrobial Activity
Recent studies have demonstrated promising antimicrobial properties of similar piperidine derivatives. For instance, compounds with structural similarities exhibited significant antibacterial and antifungal activities against various strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The compound has been investigated for its anticancer properties , particularly against p53-deficient tumors. Studies show that it may selectively inhibit certain kinases involved in tumor growth, leading to reduced proliferation of cancer cells . The selectivity of these inhibitors is crucial for minimizing side effects in therapeutic applications.
Study 1: Antibacterial Efficacy
In a study conducted on various piperidine derivatives, this compound demonstrated superior antibacterial activity against S. aureus and E. coli, with complete bacterial death observed within 8 hours at specific concentrations . This highlights its potential for development into a therapeutic agent for bacterial infections.
Study 2: Anticancer Potential
Another significant study focused on the compound's efficacy against cancer cell lines revealed that it inhibited cell growth in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use . The mechanism appears to involve the disruption of key signaling pathways that promote cell survival and proliferation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine and pyridazine intermediates. For example, EP 4 374 877 A2 describes analogous syntheses using (S)-piperidine-2-carboxylate esters and fluorophenyl aldehydes. Key steps include:
- Coupling Reactions : Use Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl group to the pyridazine ring.
- Piperidine Functionalization : Alkylation or reductive amination to attach the pyridine-3-carboxamide moiety.
- Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) followed by recrystallization for high-purity isolation .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions, with attention to splitting patterns for fluorophenyl protons (δ 7.2–7.8 ppm) and piperidine ring protons (δ 2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+).
- HPLC-PDA : C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water gradient (0.1% TFA) to assess purity (>98%) .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : Based on structural analogs (e.g., pyridazine-piperidine hybrids), potential targets include:
- Kinase Inhibition : Assess activity against PI3K/AKT/mTOR pathways using enzymatic assays (e.g., ADP-Glo™ Kinase Assay).
- GPCR Modulation : Screen for affinity at serotonin or dopamine receptors via radioligand binding assays (e.g., [3H]-LSD for 5-HT receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Methodological Answer :
- Core Modifications : Replace the pyridazine ring with pyrimidine or triazine to evaluate effects on binding kinetics.
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the fluorophenyl ring to enhance metabolic stability.
- Computational Modeling : Use Schrödinger’s Glide for docking studies to predict interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with alanine-scanning mutagenesis .
Q. What strategies resolve contradictions in binding affinity data across different assay platforms?
- Methodological Answer :
- Orthogonal Assays : Compare surface plasmon resonance (SPR) for real-time kinetics with fluorescence polarization (FP) for equilibrium binding.
- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to mitigate assay-specific artifacts.
- Proteomic Profiling : Use thermal shift assays (TSA) to identify off-target interactions that may explain discrepancies .
Q. How can pharmacokinetic (PK) properties be improved without compromising efficacy?
- Methodological Answer :
- Metabolic Stability : Incubate with human liver microsomes (HLMs) to identify metabolic soft spots. Introduce deuterium at labile positions (e.g., piperidine CH2 groups) to slow oxidation.
- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as a nanocrystalline suspension.
- Blood-Brain Barrier Penetration : Calculate logP/logD values (target 2–3) and use PAMPA-BBB assays to optimize CNS availability .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Methodological Answer :
- Oncology Models : Subcutaneous xenografts (e.g., HCT-116 colorectal cancer) with oral dosing (10–50 mg/kg) to assess tumor growth inhibition.
- Neuropsychiatric Models : Tail suspension test (TST) or forced swim test (FST) in mice to probe antidepressant-like activity.
- Toxicology : 28-day repeat-dose studies in rodents, monitoring hepatic enzymes (ALT/AST) and renal function (BUN/creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
